(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Chiral Resolution: The stereochemistry of the compound is controlled through chiral resolution techniques, ensuring the desired (2S,4R) configuration.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromobenzyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts distinct reactivity and biological activity compared to its analogs.
- Reactivity: Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity: The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to improved pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCTVRPHDYFEBA-NINOIYOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376009 | |
Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-97-2 | |
Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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